1,6-Dibromo-3,8-dimethylpyrene
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Overview
Description
1,6-Dibromo-3,8-dimethylpyrene is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications in various scientific domains. This compound is characterized by the presence of two bromine atoms at the 1st and 6th positions and two methyl groups at the 3rd and 8th positions on the pyrene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dibromo-3,8-dimethylpyrene typically involves the bromination of pyrene derivatives. One common method includes dissolving pyrene in an organic solvent and adding dibromohydantoin as the brominating agent. The reaction mixture is then filtered, and the obtained solid is recrystallized to yield this compound . Another method involves the dropwise addition of bromine to pyrene under nitrogen protection, followed by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of dibromohydantoin is preferred due to its milder reaction conditions and higher yield compared to liquid bromine, which is highly toxic and corrosive . The process involves careful control of reaction parameters to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-3,8-dimethylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as bipyridine and terpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions are frequently used, with reagents such as aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions include substituted pyrene derivatives, which are valuable intermediates in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials .
Scientific Research Applications
1,6-Dibromo-3,8-dimethylpyrene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and functional materials.
Materials Science: The compound is used in the development of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential.
Nanotechnology: It plays a crucial role in the controlled synthesis of parallel graphene nanoribbons, which are essential for nanodevices.
Environmental Studies: The compound’s reactivity and toxicity make it a subject of environmental impact studies, particularly in the context of pollution and remediation.
Mechanism of Action
The mechanism of action of 1,6-dibromo-3,8-dimethylpyrene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms at the 1st and 6th positions activate the pyrene ring towards nucleophilic attack, facilitating various substitution and coupling reactions . The compound’s reactivity is influenced by the electronic effects of the bromine and methyl substituents, which dictate the preferential sites for chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromo-3,8-diethylpyrene: Similar in structure but with ethyl groups instead of methyl groups.
1,3,6,8-Tetrabromopyrene: Contains four bromine atoms, leading to different reactivity and applications.
1,6-Dibromopyrene: Lacks the methyl groups, resulting in different electronic properties and reactivity.
Uniqueness
1,6-Dibromo-3,8-dimethylpyrene is unique due to the specific positioning of bromine and methyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of advanced materials and nanotechnology applications .
Properties
Molecular Formula |
C18H12Br2 |
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Molecular Weight |
388.1 g/mol |
IUPAC Name |
1,6-dibromo-3,8-dimethylpyrene |
InChI |
InChI=1S/C18H12Br2/c1-9-7-15(19)13-6-4-12-10(2)8-16(20)14-5-3-11(9)17(13)18(12)14/h3-8H,1-2H3 |
InChI Key |
SXPJGVFBGPPXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C)Br)Br |
Origin of Product |
United States |
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